molecular formula C39H44O4 B14218147 Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-47-2

Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol

Cat. No.: B14218147
CAS No.: 823788-47-2
M. Wt: 576.8 g/mol
InChI Key: DVWDMPFZGPAFNQ-UHFFFAOYSA-N
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Description

Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound characterized by the presence of a benzoic acid moiety and a phenylmethanol group substituted with a decylanthracenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.

    Phenylmethanol: Contains a hydroxyl group attached to a benzene ring.

    Anthracene derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its combination of structural features, which confer specific chemical and physical properties. The presence of the decylanthracenylmethoxy group enhances its potential for applications in organic electronics and materials science.

Properties

CAS No.

823788-47-2

Molecular Formula

C39H44O4

Molecular Weight

576.8 g/mol

IUPAC Name

benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C32H38O2.C7H6O2/c1-2-3-4-5-6-7-8-9-17-27-28-18-10-12-20-30(28)32(31-21-13-11-19-29(27)31)24-34-26-16-14-15-25(22-26)23-33;8-7(9)6-4-2-1-3-5-6/h10-16,18-22,33H,2-9,17,23-24H2,1H3;1-5H,(H,8,9)

InChI Key

DVWDMPFZGPAFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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